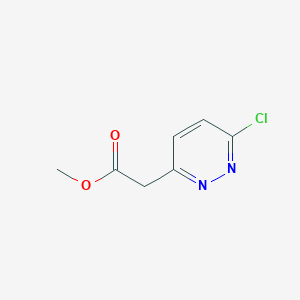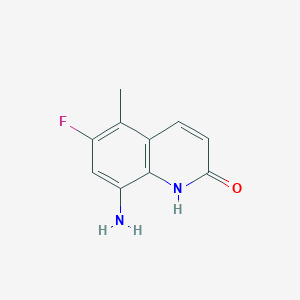
7-Fluoronaphthalene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoronaphthalene-1-carboxylic acid is an organic compound with the molecular formula C11H7FO2 It is a derivative of naphthalene, where a fluorine atom is substituted at the 7th position and a carboxylic acid group at the 1st position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 7-fluoronaphthalene-1-carboxylic acid typically involves the fluorination of naphthalene derivatives. One common method includes the diazotization of 1-naphthylamine followed by a reaction with a fluorine-containing compound such as fluoboric acid or fluorophosphoric acid . The diazonium salt formed in this reaction is then subjected to cracking in the presence of a fluoride salt to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and safety, reducing the production of toxic byproducts like boron trifluoride and phosphorus fluoride .
Análisis De Reacciones Químicas
Types of Reactions
7-Fluoronaphthalene-1-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized or reduced to form different functional groups.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling: Palladium catalysts and boron reagents in the presence of bases.
Major Products
Substitution: Various substituted naphthalene derivatives.
Oxidation: Naphthalene-1,4-dicarboxylic acid.
Reduction: Naphthalene-1-carboxaldehyde or naphthalene-1-methanol.
Coupling: Biaryl compounds.
Aplicaciones Científicas De Investigación
7-Fluoronaphthalene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-fluoronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, affecting the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1-Fluoronaphthalene: Similar structure but lacks the carboxylic acid group.
4-Fluoronaphthalene-1-carboxylic acid: Fluorine atom at the 4th position instead of the 7th
Uniqueness
7-Fluoronaphthalene-1-carboxylic acid is unique due to the specific positioning of the fluorine atom and the carboxylic acid group, which imparts distinct chemical properties and reactivity compared to its analogs .
Propiedades
Número CAS |
575-06-4 |
|---|---|
Fórmula molecular |
C11H7FO2 |
Peso molecular |
190.17 g/mol |
Nombre IUPAC |
7-fluoronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H7FO2/c12-8-5-4-7-2-1-3-9(11(13)14)10(7)6-8/h1-6H,(H,13,14) |
Clave InChI |
JKYJTIVXICHCJE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(C=C2)F)C(=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxa-8-thia-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B11905116.png)
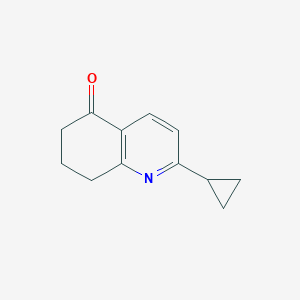

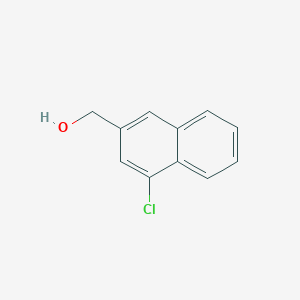
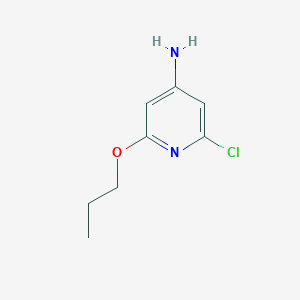
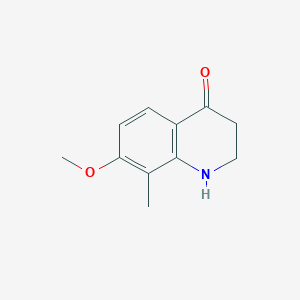
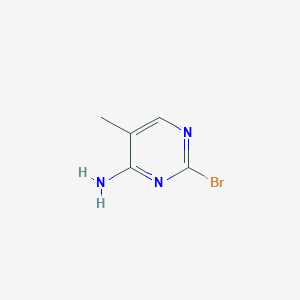
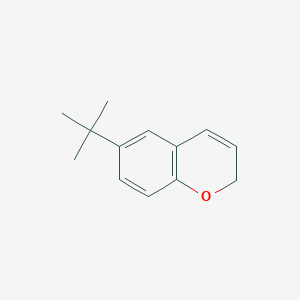
![4-Chloro-3-cyclopropyl-1h-pyrazolo[4,3-c]pyridine](/img/structure/B11905148.png)


